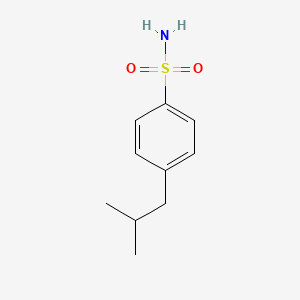

4-(2-Methylpropyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 161767-97-1 . It has a molecular weight of 213.3 and is also known by the IUPAC name 4-isobutylbenzenesulfonamide . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI Code for 4-(2-Methylpropyl)benzene-1-sulfonamide is1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

4-(2-Methylpropyl)benzene-1-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 213.3 .Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide compounds have been extensively studied for their synthesis and structural characterization. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized through various spectroscopic methods. Density Functional Theory (DFT) was utilized to calculate molecular geometry, vibrational frequencies, and other properties, highlighting the compound's stability and charge transfer capabilities (Sarojini et al., 2012). Similar studies have been conducted on other sulfonamide derivatives, providing insights into their molecular structures and spectroscopic properties (Sarojini et al., 2013).

Antibacterial Activity

Research has identified sulfonamides derived from carvacrol with significant antibacterial activity against resistant Staphylococcus aureus strains. These findings highlight the potential of sulfonamide compounds in developing new antibacterial agents (Oliveira et al., 2016).

Catalysis and Synthesis Applications

Sulfonamides have been used as catalysts in the synthesis of other compounds. For instance, nano-Ru/Fe3O4 catalyzed the synthesis of sulfonamides from alcohols, showcasing an environmentally benign method for forming carbon-nitrogen bonds (Shi et al., 2009).

Molecular and Quantum Mechanical Studies

Quantum mechanical calculations and spectroscopic investigations have been employed to study the properties of sulfonamide molecules, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. These studies provide valuable information on the electronic structure, molecular interactions, and potential applications in materials science (Govindasamy & Gunasekaran, 2015).

Metal Complexation and Pharmaceutical Applications

Research into sulfonamide compounds extends to their complexation with metals, offering insights into potential pharmaceutical and catalytic applications. For example, the synthesis and complexation of monotosylated 4-aminopyridine with nickel (II) and iron (II) ions suggest enhanced biological and catalytic potential (Orie et al., 2021).

Mechanism of Action

Target of Action

The primary target of 4-(2-Methylpropyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-(2-Methylpropyl)benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the production of folic acid, thereby disrupting bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . This leads to a deficiency of tetrahydrofolate, a derivative of folic acid, which is a cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA . The downstream effect is the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .

Result of Action

The molecular effect of 4-(2-Methylpropyl)benzene-1-sulfonamide’s action is the disruption of folic acid synthesis, leading to a halt in bacterial DNA synthesis and cell division . The cellular effect is the inhibition of bacterial growth and replication .

Action Environment

It is known that the antibacterial action of sulfonamides can be inhibited by pus

Safety and Hazards

The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for 4-(2-Methylpropyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides as a class of compounds have extensive applications in medicinal and synthetic chemistry . These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

properties

IUPAC Name |

4-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVGDCROLOGLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)